2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole
CAS No.: 477862-11-6
Cat. No.: VC7890835
Molecular Formula: C19H19BrN2OS
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole - 477862-11-6](/images/structure/VC7890835.png)
Specification
CAS No. | 477862-11-6 |
---|---|
Molecular Formula | C19H19BrN2OS |
Molecular Weight | 403.3 g/mol |
IUPAC Name | 2-[(4-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C19H19BrN2OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(23-17)24-12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3 |
Standard InChI Key | TWCZKYHMXXEMID-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Positional substitutions create distinct electronic and steric profiles:
-
Position 2: A sulfanyl (-S-) linker connects the oxadiazole ring to a 4-bromobenzyl group, introducing both halogenated aromaticity and potential hydrogen-bonding capacity .
-
Position 5: A 4-(tert-butyl)phenyl group provides steric bulk and lipophilicity, which may influence membrane permeability and target binding .
The three-dimensional conformation (Figure 1) reveals non-planar geometry due to the tert-butyl group’s spatial demands, a feature corroborated by PubChem’s 3D conformer data .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈BrN₃OS |
Molecular Weight | 403.3 g/mol |
XLogP3 | 5.2 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bond Count | 5 |
Topological Polar Surface Area | 76.3 Ų |
Tautomeric Considerations
Like many 1,3,4-oxadiazole-2-thiol derivatives, this compound may exhibit thiol-thione tautomerism. The equilibrium between thiol (29a) and thione (29b) forms (Scheme 1) depends on solvent polarity and substituent effects, with the thione form typically dominating in aprotic media . This tautomerism influences reactivity in biological systems, as the thione form can participate in metal coordination or covalent bond formation with cysteine residues .
Synthetic Methodologies
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, its structure suggests two plausible routes derived from established 1,3,4-oxadiazole syntheses:
Route A: Cyclization of Acylthiosemicarbazides
-
Condensation of 4-tert-butylbenzoic acid hydrazide with carbon disulfide in basic ethanol to form 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol .
-
Alkylation with 4-bromobenzyl bromide under Mitsunobu conditions or using NaH as base .
Route B: Oxidative Cyclization
-
Formation of a hydrazone intermediate from 4-tert-butylbenzaldehyde and thiosemicarbazide.
-
Iodine-mediated cyclization to generate the oxadiazole core .
-
Post-cyclization functionalization via nucleophilic aromatic substitution with 4-bromobenzyl mercaptan.
Table 2: Comparative Synthetic Approaches
Parameter | Route A | Route B |
---|---|---|
Yield | 62-75% (analog data) | 55-68% (analog data) |
Reaction Time | 8-12 hours | 6-8 hours |
Key Reagent | Carbon disulfide | Iodine/KI |
Purification | Column chromatography | Recrystallization |
Optimization Challenges
The tert-butyl group’s steric hindrance may impede cyclization steps, necessitating elevated temperatures (80-100°C) or microwave-assisted synthesis . Bromine’s electron-withdrawing nature on the benzyl group could reduce nucleophilicity at the sulfur atom, requiring careful selection of alkylation conditions.
Toxicological Considerations
Acute Toxicity
Environmental Impact
The brominated aromatic system raises concerns about bioaccumulation. Predictive QSAR models estimate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume